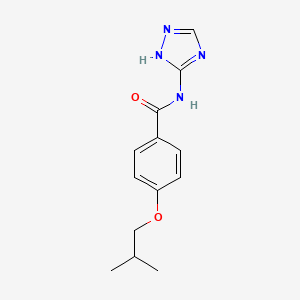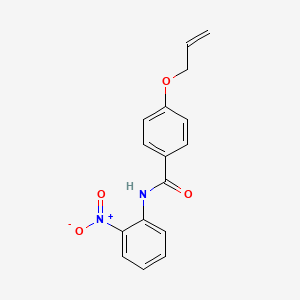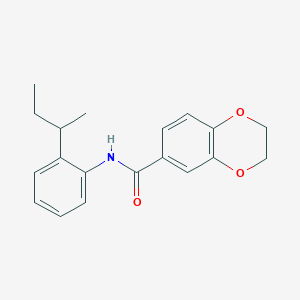![molecular formula C15H19NO3 B4400317 [4-(Cyclopentylcarbamoyl)phenyl] propanoate](/img/structure/B4400317.png)
[4-(Cyclopentylcarbamoyl)phenyl] propanoate
Descripción general
Descripción
[4-(Cyclopentylcarbamoyl)phenyl] propanoate: is an organic compound that features a cyclopentylcarbamoyl group attached to a phenyl ring, which is further connected to a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopentylcarbamoyl)phenyl] propanoate typically involves the reaction of 4-aminophenyl propanoate with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Cyclopentylcarbamoyl)phenyl] propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the propanoate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl propanoates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Cyclopentylcarbamoyl)phenyl] propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a probe to investigate enzyme activities and binding affinities.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers or coatings to enhance their performance.
Mecanismo De Acción
The mechanism of action of [4-(Cyclopentylcarbamoyl)phenyl] propanoate involves its interaction with specific molecular targets. The cyclopentylcarbamoyl group can form hydrogen bonds with target molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanoate group may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- [4-(Cyclohexylcarbamoyl)phenyl] propanoate
- [4-(Cyclopentylcarbamoyl)phenyl] acetate
- [4-(Cyclopentylcarbamoyl)phenyl] butanoate
Comparison: Compared to its analogs, [4-(Cyclopentylcarbamoyl)phenyl] propanoate exhibits unique properties due to the presence of the cyclopentyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[4-(cyclopentylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)19-13-9-7-11(8-10-13)15(18)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIZBVXMSLLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4400247.png)
![2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4400267.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4400274.png)
![2-[3-(Dimethylamino)propoxy]benzonitrile;hydrochloride](/img/structure/B4400281.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B4400284.png)

![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B4400298.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4400309.png)
![N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
![2-[[4-Methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400352.png)
